2-Ethoxy-6-methylbenzonitrile
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Overview
Description
2-Ethoxy-6-methylbenzonitrile is an organic compound with the molecular formula C10H11NO. It is a derivative of benzonitrile, characterized by the presence of an ethoxy group at the second position and a methyl group at the sixth position on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methylbenzonitrile typically involves the reaction of 2-ethoxy-6-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions often include the use of a dehydrating agent such as phosphorus pentachloride or thionyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the ammoxidation of 2-ethoxy-6-methyltoluene. This process includes the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, typically a metal oxide, at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the nitrile group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: 2-Ethoxy-6-methylbenzoic acid.
Reduction: 2-Ethoxy-6-methylbenzylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Ethoxy-6-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-methylbenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
2-Methoxybenzonitrile: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxybenzonitrile: Lacks the methyl group at the sixth position.
6-Methylbenzonitrile: Lacks the ethoxy group at the second position.
Uniqueness: 2-Ethoxy-6-methylbenzonitrile is unique due to the combination of both the ethoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its similar counterparts.
Properties
IUPAC Name |
2-ethoxy-6-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-12-10-6-4-5-8(2)9(10)7-11/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGNGIOHWFNNOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541792 |
Source
|
Record name | 2-Ethoxy-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90259-38-4 |
Source
|
Record name | 2-Ethoxy-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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